molecular formula C9H13Cl3N2O B10824915 Tebanicline dihydrochloride

Tebanicline dihydrochloride

Cat. No.: B10824915
M. Wt: 271.6 g/mol
InChI Key: HZMFFIXATGBQGR-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tebanicline dihydrochloride involves several steps, starting with the preparation of the azetidine ring, followed by the introduction of the methoxy group and the chloropyridine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

Tebanicline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Tebanicline can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in tebanicline.

    Substitution: Tebanicline can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tebanicline dihydrochloride has several scientific research applications, including:

Mechanism of Action

Tebanicline dihydrochloride exerts its effects by acting as a partial agonist at neuronal nicotinic acetylcholine receptors. It binds to both the α3β4 and the α4β2 subtypes, leading to the activation of these receptors and modulation of neuronal signaling. This results in analgesic effects, particularly in models of neuropathic pain .

Comparison with Similar Compounds

Tebanicline dihydrochloride is similar to other nicotinic acetylcholine receptor agonists, such as:

    Epibatidine: A potent analgesic derived from poison dart frogs, but with high toxicity.

    ABT-418: Another nicotinic receptor agonist with potential analgesic effects.

    Varenicline: A partial agonist at α4β2 nicotinic receptors, used for smoking cessation.

This compound is unique in its balance of potent analgesic effects and reduced toxicity compared to epibatidine .

Properties

IUPAC Name

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMFFIXATGBQGR-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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